3-nitrobenzyl 3-chlorobenzoate
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Overview
Description
3-nitrobenzyl 3-chlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group (-NO2) attached to a benzyl ring and a chlorine atom (-Cl) attached to a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitrobenzyl 3-chlorobenzoate typically involves the esterification of 3-nitrobenzyl alcohol with 3-chlorobenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-nitrobenzyl 3-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzyl alcohol and 3-chlorobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 3-amino benzyl 3-chlorobenzoate.
Hydrolysis: 3-nitrobenzyl alcohol and 3-chlorobenzoic acid.
Scientific Research Applications
3-nitrobenzyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a prodrug that can be activated under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-nitrobenzyl 3-chlorobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester bond can be hydrolyzed to release active compounds. The molecular pathways involved may include enzyme-mediated transformations and interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzyl benzoate: Similar structure but lacks the chlorine atom.
3-chlorobenzyl 3-nitrobenzoate: Similar structure but with reversed positions of the nitro and chlorine groups.
3-nitrobenzyl acetate: Similar structure but with an acetate group instead of a chlorobenzoate group.
Uniqueness
3-nitrobenzyl 3-chlorobenzoate is unique due to the presence of both a nitro group and a chlorine atom, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
(3-nitrophenyl)methyl 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-12-5-2-4-11(8-12)14(17)20-9-10-3-1-6-13(7-10)16(18)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYBOOLZRPKMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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